molecular formula C9H9BrClNO B13050917 8-Bromo-6-chlorochroman-4-amine

8-Bromo-6-chlorochroman-4-amine

Cat. No.: B13050917
M. Wt: 262.53 g/mol
InChI Key: BRLUFYJYSFLGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-chlorochroman-4-amine is a halogenated chroman derivative with a bicyclic structure comprising a benzene ring fused to an oxygen-containing heterocycle.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

8-bromo-6-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2

InChI Key

BRLUFYJYSFLGOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Halogenation

  • Precursors : Commercially available 3-bromo-5-chloro-2-hydroxyacetophenone or related halogenated phenols serve as starting materials.
  • Halogenation : Selective bromination and chlorination are achieved using reagents such as bromine (Br2) and chlorine sources under controlled conditions to ensure substitution at the 8- and 6-positions on the chroman ring system.

Chroman Ring Formation

  • The chroman ring is constructed via intramolecular cyclization reactions. This can be facilitated by:
    • Acid- or base-catalyzed cyclization of hydroxyacetophenone derivatives.
    • Condensation with aldehydes or ketones to form chroman-4-one intermediates.
  • For example, 2-aryl-8-bromo-6-chlorochroman-4-one intermediates are synthesized by reacting halogenated hydroxyacetophenones with appropriate aldehydes under basic conditions.

Introduction of the Amino Group at the 4-Position

  • The amine at the 4-position is introduced via reductive amination or Mannich-type reactions:
    • Mannich Reaction : Chroman-4-one intermediates undergo Mannich reactions with formaldehyde and amine sources to form 4-aminomethyl derivatives.
    • Reductive Amination : The carbonyl group at the 4-position of chroman-4-one is converted to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation in the presence of ammonia or primary amines.
  • Aza-Michael addition and subsequent oxidation steps may be employed to refine the amine functionality and ensure the correct substitution pattern.
  • Protecting groups such as Cbz (carbobenzyloxy) may be used to protect the amine during intermediate steps, followed by deprotection to yield the free amine.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Br2, Cl2 or N-bromosuccinimide (NBS), controlled temperature Selective bromination and chlorination of phenolic precursor
2 Cyclization Base or acid catalysis (e.g., DIPA, reflux) Formation of 8-bromo-6-chlorochroman-4-one intermediate
3 Mannich Reaction/Reductive Amination Formaldehyde, amine source, reducing agent (NaBH4 or catalytic hydrogenation) Introduction of 4-amine group on chroman ring
4 Purification Flash column chromatography, recrystallization Isolation of pure 8-Bromo-6-chlorochroman-4-amine

Reaction Conditions and Optimization

  • Halogenation : Performed under mild temperature control (0–25 °C) to avoid over-halogenation or side reactions.
  • Cyclization : Typically conducted under reflux in solvents such as ethanol or methanol, with bases like diisopropylamine (DIPA) to promote ring closure.
  • Amination : Mannich reactions proceed at room temperature or slightly elevated temperatures; reductive amination may require catalytic hydrogenation at moderate pressure or chemical reducing agents at ambient conditions.
  • Purification : Flash chromatography using ethyl acetate/heptane mixtures is common for isolating intermediates and final products.

Research Findings and Yields

  • The overall yield for the multi-step synthesis ranges from 40% to 60% , depending on the efficiency of each step and purification methods.
  • Spectroscopic analyses (1H NMR, 13C NMR, HRMS, and X-ray crystallography) confirm the structure and purity of the synthesized compound.
  • The presence of both bromine and chlorine substituents along with the amine group provides high reactivity for further functionalization or biological activity studies.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Notes
Halogenation Bromine (Br2), Chlorine (Cl2), NBS Introduce Br and Cl at 8- and 6-positions Temperature sensitive
Cyclization Base (DIPA), reflux in EtOH/MeOH Formation of chroman ring Intermediate: chroman-4-one
Amination Formaldehyde, amine source, NaBH4 or catalytic hydrogenation Install amine at 4-position Protecting groups may be used
Purification Flash chromatography (EtOAc/heptane) Obtain pure 8-Bromo-6-chlorochroman-4-amine Critical for yield and purity

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-chlorochroman-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

8-Bromo-6-chlorochroman-4-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chlorochroman-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key analogs include halogenated chroman-amines and heterocyclic derivatives (Table 1):

Compound Name Substituents Molecular Formula Similarity Score Key Features
(R)-7-Bromochroman-4-amine hydrochloride Br (C7), Cl absent C9H11BrNO·HCl 0.76 Stereospecific R-configuration; higher solubility in polar solvents
(S)-6-Bromochroman-4-amine hydrochloride Br (C6), Cl absent C9H11BrNO·HCl 0.75 S-configuration; potential for chiral drug intermediates
(R)-8-Bromochroman-4-amine hydrochloride Br (C8), Cl absent C9H11BrNO·HCl 0.74 Bromine at C8 alters steric bulk; distinct metabolic stability
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine Benzoxazine core C8H8BrNO 0.68 Nitrogen-oxygen heterocycle; enhanced rigidity vs. chromans
5-Bromo-4-chloropyridin-2-amine Br (C5), Cl (C4) on pyridine C5H5BrClN2 0.76 Pyridine core; higher polarity due to aromatic nitrogen

Key Observations :

  • Substituent Position: Bromine at C6 or C8 significantly impacts molecular conformation and intermolecular interactions.
  • Halogen Effects: Chloro substituents increase electronegativity and may enhance binding to biological targets (e.g., enzymes, receptors) compared to non-chlorinated analogs.

Physicochemical Properties

Data from related compounds (Table 2):

Compound Name Molecular Weight Predicted LogP Boiling Point (°C) Density (g/cm³) Hazard Profile
8-Bromo-6-chlorochroman-4-amine (hypothetical) 263.54 ~2.8 ~310 (estimated) ~1.5 (estimated) Likely H302, H315 (toxic if ingested, skin irritation)
(S)-6-Bromo-8-methoxychroman-4-amine 258.11 2.1 307.9 ± 42.0 1.474 ± 0.06 H314 (skin/eye corrosion)
6-Methoxychroman-4-amine 179.22 1.3 Not reported 1.2 H314, H335 (respiratory irritation)
5-Bromo-4-chloropyridin-2-amine 221.47 1.9 Not reported Not reported Limited data; likely similar halogenated amine hazards

Key Observations :

  • Thermal Stability: Higher halogen content correlates with elevated boiling points, as seen in (S)-6-Bromo-8-methoxychroman-4-amine (307.9°C) vs. non-halogenated chromans.

Biological Activity

8-Bromo-6-chlorochroman-4-amine is a synthetic compound belonging to the chroman family, characterized by its unique structural features which include bromine and chlorine substituents along with an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 8-Bromo-6-chlorochroman-4-amine is C9H9BrClNC_9H_9BrClN with a molecular weight of approximately 262.53 g/mol. Its structure consists of a chroman core, which is a bicyclic compound made up of a benzene ring fused to a tetrahydrofuran ring. The presence of halogen atoms (bromine and chlorine) and an amine group at the 4th position enhances the reactivity and biological activity of this compound.

Biological Activity Overview

Research indicates that 8-Bromo-6-chlorochroman-4-amine exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The halogen substituents may enhance its effectiveness against various pathogens by altering its interaction with microbial targets .
  • Anticancer Properties : Preliminary investigations suggest that 8-Bromo-6-chlorochroman-4-amine may inhibit cancer cell proliferation. Its structural characteristics allow it to interact with specific molecular targets involved in cancer pathways, potentially modulating enzyme activity or receptor interactions .

The mechanism of action of 8-Bromo-6-chlorochroman-4-amine involves its interaction with various biological targets. The presence of bromine and chlorine enhances its binding affinity to certain enzymes or receptors, which may lead to modulation of their activity. This interaction can influence several biochemical pathways, contributing to its antimicrobial and anticancer effects.

Synthesis

The synthesis of 8-Bromo-6-chlorochroman-4-amine typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes chlorination at the 6th position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Synthetic Route Example

  • Chlorination : Introduce chlorine at the 6th position.
  • Bromination : Add bromine at the appropriate position.
  • Amine Formation : Convert suitable precursors into the amine functional group at the 4th position.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 8-Bromo-6-chlorochroman-4-amine relative to structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
6-Bromo-8-chlorochromanLacks the amine groupLess versatile in biological applications
8-Chlorochroman-4-amineLacks bromine substitutionMay exhibit different biological activities
(S)-8-Chlorochroman-4-amino hydrochlorideContains hydrochloride salt formAffects solubility and stability
6-Bromo-4-aminobenzeneSimpler structureUsed in different contexts; lacks chroman framework
6-Bromo-8-chlorochroman-4-carboxylic acidContains carboxylic acid groupAlters acidity and reactivity compared to amine form

The combination of bromine, chlorine, and amine groups in 8-Bromo-6-chlorochroman-4-amine contributes to its distinct chemical reactivity and potential biological activities that are not fully replicated in these similar compounds .

Case Studies

Several studies have focused on the biological activity of 8-Bromo-6-chlorochroman-4-amine:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Proliferation : Research indicated that treatment with 8-Bromo-6-chlorochroman-4-amine resulted in reduced proliferation rates in specific cancer cell lines, highlighting its anticancer potential .
  • Mechanistic Insights : Investigations into its mechanism revealed that the compound interacts with key enzymes involved in metabolic pathways, providing insights into how it exerts its biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.